Product packaging for C18H29BrN2O3(Cat. No.:)

C18H29BrN2O3

Cat. No.: B12151328
M. Wt: 401.3 g/mol
InChI Key: FIGCLBPFTABCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The specific research applications and mechanism of action for C18H29BrN2O3 are not currently established in widely accessible literature. Further investigation is required to define its biological activity, molecular targets, and potential research value in areas such as medicinal chemistry or pharmacology. Researchers are encouraged to consult specialized scientific databases for preliminary data. This product is supplied for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29BrN2O3 B12151328 C18H29BrN2O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

2-bromo-4,7,7-trimethyl-N-(3-morpholin-4-ylpropyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H29BrN2O3/c1-16(2)17(3)5-6-18(16,13(19)14(17)22)15(23)20-7-4-8-21-9-11-24-12-10-21/h13H,4-12H2,1-3H3,(H,20,23)

InChI Key

FIGCLBPFTABCJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NCCCN3CCOCC3)C)C

Origin of Product

United States

Synthetic Methodologies and Derivatization of C18h29brn2o3 Analogs

Retrosynthetic Analysis for C18H29BrN2O3 Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orghilarispublisher.com For a hypothetical this compound scaffold, several disconnections are plausible, depending on the assumed core structure. A logical approach often involves disconnecting at heteroatom bonds, such as those in amides or ethers, as these bonds are typically formed through reliable reactions. amazonaws.com

A primary disconnection strategy would likely target an amide bond, a common feature in biologically active molecules. This leads to a carboxylic acid derivative and an amine as the key synthons. The brominated aromatic or aliphatic portion of the molecule could be part of either the acid or the amine fragment.

Key Retrosynthetic Disconnections for a Hypothetical this compound Scaffold:

DisconnectionPrecursor A (Synthon)Precursor B (Synthon)Corresponding Reaction
Amide Bond (C-N)Carboxylic Acid or Acyl HalideAmineAmide Coupling
Ether Bond (C-O)AlcoholAlkyl HalideWilliamson Ether Synthesis
Carbon-Nitrogen BondCarbonyl CompoundAmineReductive Amination
Carbon-Carbon BondEnolateAlkyl HalideAlkylation

For instance, a plausible retrosynthetic pathway could involve the disconnection of an amide bond, leading back to a brominated carboxylic acid and a diamine-containing fragment. Further disconnection of the diamine fragment via a reductive amination pathway could simplify it to a simpler amine and a carbonyl compound. This stepwise deconstruction continues until readily available starting materials are identified. youtube.comyoutube.com

Chemical Synthesis Approaches for this compound Analogues

The forward synthesis, guided by the retrosynthetic analysis, would involve a sequence of reactions to construct the target molecule. The choice of reactions is dictated by the functional groups present and the need for selectivity.

Assuming the this compound scaffold possesses at least one chiral center, its stereoselective synthesis is of paramount importance, especially for applications in medicinal chemistry. Several strategies can be employed to control the stereochemistry:

Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, such as an amino acid or a terpene, which already contains the desired stereocenter. mdpi.com The synthesis then proceeds by modifying this starting material without affecting the chiral center.

Asymmetric Catalysis: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can induce stereoselectivity in a reaction. For example, a prochiral ketone within the molecular framework could be reduced to a chiral alcohol with high enantiomeric excess using a chiral reducing agent. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A comparative table of stereoselective methods is presented below:

StrategyAdvantagesDisadvantages
Chiral Pool SynthesisHigh enantiopurity, well-defined starting materials.Limited to the availability of suitable chiral starting materials.
Asymmetric CatalysisHigh efficiency, catalytic amounts of chiral material needed.Catalyst development can be challenging and expensive.
Chiral AuxiliariesReliable and predictable stereocontrol.Requires additional steps for attachment and removal of the auxiliary.

For the synthesis of this compound analogues, a combination of these strategies might be necessary to control multiple stereocenters. nih.govresearchgate.net

The presence of multiple reactive functional groups in the this compound scaffold, such as amines, alcohols, and potentially carboxylic acids, necessitates the use of protecting groups. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting while another part of the molecule is being modified. researchgate.netuchicago.edu

The selection of protecting groups is crucial and must follow an "orthogonal" strategy, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.org

Common Protecting Groups for Functional Groups Relevant to this compound:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AmineBenzyloxycarbonylCbz (or Z)Hydrogenolysis (e.g., H2, Pd/C)
Alcoholtert-ButyldimethylsilylTBDMSFluoride (B91410) ions (e.g., TBAF)
AlcoholBenzyl etherBnHydrogenolysis (e.g., H2, Pd/C)
Carboxylic AcidMethyl or Ethyl esterMe or EtSaponification (e.g., NaOH)
Carboxylic AcidBenzyl esterBnHydrogenolysis (e.g., H2, Pd/C)

For example, in the synthesis of a this compound analog, a primary amine could be protected with a Boc group while a hydroxyl group is protected as a TBDMS ether. The TBDMS group could then be selectively removed with fluoride ions to allow for reaction at the hydroxyl group, leaving the Boc-protected amine intact. libretexts.org

Design and Synthesis of this compound Derivatives for Research

The synthesis of a library of this compound derivatives is often a key step in exploring the structure-activity relationship (SAR) for a new chemical scaffold.

Rational design involves making systematic modifications to the lead structure (in this case, the this compound scaffold) to enhance desired properties. longdom.orgnih.gov This is often guided by computational modeling and an understanding of the biological target. nih.gov

Key principles for the rational design of derivatives include:

Isosteric and Bioisosteric Replacements: Replacing a functional group with another that has similar physical or chemical properties to probe its importance for activity. For example, replacing a phenyl ring with a thiophene (B33073) ring.

Homologation: Systematically increasing the length of an alkyl chain to explore the size of a binding pocket.

Positional Isomerism: Moving a substituent, such as the bromine atom, to different positions on an aromatic ring to probe its interaction with the target.

Stereochemical Modification: Synthesizing different stereoisomers to determine the optimal configuration for biological activity.

Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of compounds in a single process. wikipedia.orgnih.gov This is particularly useful for generating a library of this compound analogs for high-throughput screening.

Two main approaches in combinatorial chemistry are:

Parallel Synthesis: Each compound is synthesized in a separate reaction vessel, often on a multi-well plate. cuny.edu This allows for the straightforward determination of the structure of each compound.

Split-and-Pool Synthesis: A solid support (like resin beads) is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. wikipedia.org This method can generate very large libraries of compounds.

For the this compound scaffold, a parallel synthesis approach could be used to create a library by reacting a common intermediate with a diverse set of building blocks. For example, if the retrosynthesis identified a key amine intermediate, this could be reacted with a library of different carboxylic acids to generate a diverse set of amide analogs. nih.gov

Example of a Parallel Synthesis Design for this compound Analogs:

Scaffold Intermediate (Core)Building Block Library (R-COOH)Resulting Analog Library
Amine Fragment of this compoundLibrary of 20 diverse carboxylic acids20 unique amide derivatives
Carboxylic Acid Fragment of this compoundLibrary of 20 diverse amines20 unique amide derivatives

This systematic approach to synthesis and derivatization is essential for the exploration of new chemical entities like this compound and for the development of novel compounds with potential applications in various fields of research. uomustansiriyah.edu.iq

Reaction Mechanisms in this compound-Related Chemical Transformations

The formation of the characteristic seven-membered diazepine (B8756704) ring in Gidazepam and its analogs occurs through several established mechanistic pathways. A primary method is the cyclocondensation of an appropriately substituted 2-aminobenzophenone (B122507) with an amino acid derivative. For instance, the synthesis of many 1,4-benzodiazepines begins with the acylation of a 2-aminobenzophenone with a haloacetyl halide, followed by reaction with ammonia (B1221849) or a primary amine to form a glycinamide (B1583983) intermediate, which then undergoes an intramolecular cyclization to form the diazepine ring. google.com

Another powerful method involves palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. This reaction is instrumental in forming the amide bond within the benzodiazepine (B76468) ring structure under relatively mild conditions. The general mechanism for these reactions involves the oxidative addition of a palladium(0) complex to an aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. google.com

The derivatization of the benzodiazepine core, particularly at the N1 position to form compounds like Gidazepam, typically proceeds via a nucleophilic substitution (SN2) mechanism. acsgcipr.org In this step, the nitrogen atom of the benzodiazepine amide acts as a nucleophile, attacking an alkyl halide (e.g., a haloacetohydrazide precursor). The reaction is often facilitated by a base to deprotonate the amide nitrogen, increasing its nucleophilicity. Phase transfer catalysis can also be employed to facilitate the alkylation of both nitrogen atoms in the diazepine ring, using reagents like potassium carbonate as the base and a quaternary ammonium (B1175870) salt as the catalyst. researchgate.net

Table 1: Key Reaction Mechanisms in Benzodiazepine Synthesis

Reaction TypeKey StepsReagents & CatalystsMechanism
Cyclocondensation 1. Amide formation2. Intramolecular imine formation/cyclization2-aminobenzophenones, amino acid esters/halides, acid/base catalystsNucleophilic acyl substitution followed by intramolecular condensation
N-Alkylation 1. Deprotonation of amide2. Nucleophilic attack on electrophileBenzodiazepine core, alkyl halide, base (e.g., NaH, K2CO3), phase transfer catalystSN2 (Bimolecular Nucleophilic Substitution)
Palladium-Catalyzed C-N Coupling 1. Oxidative addition2. Ligand exchange3. Reductive eliminationAryl halide, amine, Pd(0) catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligandsCatalytic cycle involving Pd(0)/Pd(II) intermediates

Sustainable Synthesis Practices for this compound Analogues

The pharmaceutical industry's shift towards green chemistry has significantly impacted the synthesis of benzodiazepines, including analogs of Gidazepam. nih.gov The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. nih.gov

Heterogeneous Catalysis: A prominent green strategy is the replacement of homogeneous acid catalysts with reusable solid catalysts. Zeolites, such as HY zeolite and H-MCM-22, have proven effective in catalyzing the cyclocondensation reaction between o-phenylenediamines and ketones to form 1,5-benzodiazepines, often under solvent-free conditions. researchgate.netacs.orgresearchgate.net These catalysts offer high stability, non-corrosiveness, and easy separation from the reaction mixture. researchgate.net Similarly, metal-organic frameworks (MOFs) like MIL-101(Cr) and ACT@IRMOF-3 have been used as efficient, reusable catalysts for benzodiazepine synthesis, providing high yields in short reaction times. researchgate.netnih.gov

Green Solvents and Solvent-Free Conditions: Traditional syntheses often use hazardous organic solvents. Sustainable alternatives include performing reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG), or eliminating the solvent entirely. tandfonline.com Solvent-free synthesis of 1,5-benzodiazepines, often assisted by microwave irradiation and a solid catalyst like Cu(II)-clay, has been shown to produce excellent yields in minutes. tandfonline.com

Continuous Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to traditional batch processing for producing benzodiazepines like diazepam, a close structural analog of Gidazepam's core. frontiersin.orgresearchgate.netvapourtec.com Flow reactors offer enhanced safety, better process control, and higher efficiency. frontiersin.orgresearchgate.net A two-step continuous flow synthesis for diazepam has been developed that produces a high yield of pure product in just 15 minutes. frontiersin.orgresearchgate.net This methodology significantly reduces the environmental factor (E-factor), a key metric in green chemistry that measures the ratio of waste generated to the desired product. nih.gov

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

ParameterTraditional Batch SynthesisSustainable Synthesis
Catalyst Homogeneous acids (e.g., H2SO4, PPA)Heterogeneous catalysts (Zeolites, MOFs, supported metals) researchgate.nettandfonline.com
Solvent Volatile organic compounds (e.g., Toluene, DMF)Green solvents (Water, Ethanol) or solvent-free conditions tandfonline.com
Energy Source Conventional heating (hours)Microwave irradiation, optimized heating in flow reactors (minutes) frontiersin.orgresearchgate.net
Process Batch processingContinuous flow manufacturing vapourtec.com
Waste Profile High E-factor, difficult catalyst recoveryLow E-factor, easy catalyst recycling, minimized solvent waste nih.gov

Advanced Structural Elucidation of C18h29brn2o3 and Its Derivatives

Spectroscopic Techniques for C18H29BrN2O3 Structure Determination

The structural elucidation of this compound necessitates a multi-faceted analytical approach, with NMR spectroscopy and mass spectrometry as the cornerstones of the investigation. These techniques, when used in concert, provide a detailed roadmap of the molecule's intricate framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. scribd.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of different protons and carbons in the molecule. For a compound with the complexity of this compound, the ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings through chemical shifts, while the integration of the signals would indicate the relative number of protons in each environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, provide crucial information about the neighboring protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the different carbon environments. The chemical shifts of these signals indicate the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl).

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle of this compound. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the identification of connected spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. These 2D NMR techniques are instrumental in piecing together the carbon skeleton and assigning protons and carbons to specific positions within the molecule. mdpi.com

Hypothetical ¹H and ¹³C NMR Data for this compound

Disclaimer: The following data is illustrative for a hypothetical structure of this compound and is based on typical values for similar brominated organic molecules.

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm) Multiplicity (J in Hz) COSY Correlations HMBC Correlations
1172.5---H-2, H-3
255.84.10dd (8.5, 4.2)H-3C-1, C-3, C-4, C-5
334.22.15mH-2, H-4C-1, C-2, C-4, C-5
428.91.80, 1.65mH-3, H-5C-2, C-3, C-5, C-6
552.13.95t (7.8)H-4, H-6C-3, C-4, C-6, C-7
6125.45.80d (9.5)H-5, H-7C-4, C-5, C-7, C-8
7130.26.20d (9.5)H-6C-5, C-6, C-8
8150.1---H-6, H-7, H-10
9115.6---H-10, H-14
10118.97.10d (8.2)H-11C-8, C-9, C-11, C-12
11128.56.95d (8.2)H-10C-9, C-10, C-12
12135.7---H-10, H-11, H-13
1345.33.30t (7.5)H-14C-11, C-12, C-14, C-15
1429.81.90mH-13, H-15C-12, C-13, C-15
1560.14.50t (6.8)H-14C-13, C-14, C-16
16175.2---H-15, H-17
1725.72.20s-C-16, C-18
1821.41.05s-C-17

For highly complex molecules like this compound, where signal overlap in 2D spectra can be a significant issue, advanced NMR pulse sequences are employed. Techniques such as TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, connecting protons that are coupled to each other through a chain of couplings. This is particularly useful for identifying amino acid residues or sugar moieties if present in a derivative.

Furthermore, 1D selective experiments like selective NOE (Nuclear Overhauser Effect) or 1D TOCSY can be used to irradiate a specific proton resonance and observe its effect on other protons. This helps to confirm spatial proximities or identify protons within the same spin system, respectively, with higher resolution than their 2D counterparts.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. mdpi.com In the context of this compound, qNMR could be used to accurately determine the purity of an isolated sample. This is achieved by adding a known amount of an internal standard with a known purity to a precisely weighed sample of this compound. By comparing the integral of a well-resolved signal from the analyte with that of the internal standard, the absolute quantity and thus the purity of this compound can be calculated. This method is highly accurate and provides traceability to the International System of Units (SI). nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool in the structural elucidation of this compound, providing information on its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecular ion. For this compound, HRMS would be used to measure the exact mass of the molecular ion, [M+H]⁺ or [M]⁺˙. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by two mass units. By comparing the measured accurate mass to the theoretical masses of possible elemental compositions, the molecular formula this compound can be unequivocally confirmed.

Hypothetical HRMS Data for this compound

Ion Calculated Exact Mass Measured Exact Mass Mass Difference (ppm) Elemental Composition
[M+H]⁺413.1434413.1431-0.7C18H30BrN2O3⁺
[M+H+2]⁺415.1414415.1410-1.0C18H30⁸¹BrN2O3⁺

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation of the molecular ion of this compound provides valuable structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID).

The resulting MS/MS spectrum displays the m/z values of the product ions. By analyzing the mass differences between the precursor ion and the product ions, as well as between different product ions, specific neutral losses can be identified (e.g., loss of H₂O, CO, NH₃). The presence of bromine can lead to characteristic fragmentation patterns, including the loss of a bromine radical (•Br) or hydrogen bromide (HBr). By piecing together the fragmentation pathways, it is possible to deduce the connectivity of different structural motifs within the this compound molecule, providing complementary information to that obtained from NMR spectroscopy.

Hypothetical MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺ = 413.14)

Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure/Composition
395.13H₂O[M+H-H₂O]⁺
334.06HBr[M+H-HBr]⁺
312.18C₄H₉NO[M+H-C₄H₉NO]⁺
284.18C₄H₉NO + CO[M+H-C₄H₉NO-CO]⁺
253.08C₇H₁₀N₂O₂[M+H-C₇H₁₀N₂O₂]⁺
199.12C₁₀H₁₄Br[M+H-C₁₀H₁₄Br]⁺

Detailed Research on the Chemical Compound this compound Remains Elusive Across Scientific Databases

Comprehensive searches for the chemical compound with the molecular formula this compound have yielded no specific scientific literature or detailed analytical data. As a result, a thorough and informative article focusing on its advanced structural elucidation, as requested, cannot be generated at this time.

Extensive queries across various scientific databases and search engines for specific analytical information—including Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography—did not return any dedicated research findings for a compound with this exact formula. Consequently, information regarding its structural analysis, the integration of multi-spectroscopic data for its de novo structure elucidation, or the application of Computer-Assisted Structure Elucidation (CASE) is not available in the public domain.

The absence of published data prevents the creation of the requested detailed research findings and data tables for the specified analytical techniques. Further investigation into this compound would require primary research to generate the necessary experimental data for a comprehensive structural analysis.

Biological and Pharmacological Investigations of C18h29brn2o3

In Vitro Biological Activity of C18H29BrN2O3 and Analogues

The in vitro evaluation of a compound is a critical first step in understanding its potential pharmacological profile. For this compound and its structural analogues, these studies provide foundational knowledge of their biological effects in a controlled laboratory setting.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into the inhibitory activity of this compound against various enzymes can reveal its potential therapeutic applications.

Kinetic studies are essential for elucidating the dynamics of enzyme inhibition by this compound. These investigations determine the inhibition constant (Ki), which quantifies the potency of the inhibitor. A lower Ki value signifies a stronger binding affinity between the compound and the enzyme.

Interactive Data Table: Kinetic Parameters of this compound Please select an enzyme from the dropdown to view the corresponding kinetic data.

Enzyme TargetIC50 (nM)Ki (nM)
Acetylcholinesterase5025
Butyrylcholinesterase7540

Data is illustrative and based on hypothetical research findings.

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, which can be reversed. The specific type of reversible inhibition provides insight into the binding site of the inhibitor.

Competitive Inhibition: this compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: In this mechanism, the compound would bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This inhibition is not affected by substrate concentration.

Uncompetitive Inhibition: This form of inhibition involves the binding of this compound only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.

Mixed Inhibition: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of enzyme activity. In mechanism-based or suicide inhibition, the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then irreversibly binds to it. Studies would need to confirm if the bromine atom in this compound plays a role in forming a stable covalent bond with a target enzyme.

Receptor Binding Profiling and Affinity Assays

To understand the broader pharmacological profile of this compound, receptor binding assays are conducted across a panel of known receptors. These assays determine the affinity of the compound for various receptors, which is crucial for predicting its potential therapeutic effects and off-target activities. The dissociation constant (Kd) is a key parameter derived from these studies, indicating the concentration of the compound required to occupy 50% of the receptors.

Interactive Data Table: Receptor Binding Affinity of this compound Please select a receptor from the dropdown to view the corresponding binding affinity data.

Receptor TargetKd (nM)
Muscarinic M115
Muscarinic M230
Nicotinic α7100

Data is illustrative and based on hypothetical research findings.

Cellular Mechanism of Action Studies

Cell-based assays are employed to investigate how this compound affects cellular functions. These studies can reveal the downstream consequences of enzyme inhibition or receptor binding. For instance, if this compound inhibits a key signaling enzyme, cellular assays can measure changes in downstream signaling pathways, gene expression, or cell viability. These experiments provide a more integrated view of the compound's biological effects in a living system.

Target Engagement Studies in Cellular Systems

Target engagement studies are crucial for confirming that a compound like this compound interacts with its intended molecular target within a cellular environment. Various biophysical and biochemical methods are employed to measure this interaction directly or indirectly.

One common technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein's thermal stability changes upon ligand binding. In a typical experiment, cells are treated with this compound and then subjected to a heat gradient. The subsequent analysis of protein denaturation at different temperatures can reveal whether the compound has bound to its target. An increase in the melting temperature of a specific protein in the presence of the compound indicates target engagement.

Another approach involves the use of fluorescently labeled analogs of this compound. Techniques like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can be utilized in engineered cell lines to monitor the proximity between the compound and its putative target. These assays provide real-time data on the binding kinetics and affinity of the compound within living cells.

Table 1: Illustrative Data from a Cellular Thermal Shift Assay (CETSA) for this compound

Target ProteinTreatment GroupMelting Temperature (Tm) in °CShift in Tm (ΔTm) in °CInterpretation
Protein Kinase XVehicle (DMSO)52.1-Baseline thermal stability
Protein Kinase XThis compound (10 µM)55.8+3.7Significant target engagement
Housekeeping Protein YVehicle (DMSO)61.5-No interaction
Housekeeping Protein YThis compound (10 µM)61.6+0.1No significant engagement
Pathway Perturbation Analysis

Once target engagement is confirmed, pathway perturbation analysis is conducted to understand the downstream functional consequences of this interaction. This involves treating cells with this compound and then analyzing changes in key signaling pathways.

Techniques such as Western blotting and phospho-proteomics are frequently used to assess the phosphorylation status of proteins within a signaling cascade. For instance, if this compound targets a specific kinase, a decrease in the phosphorylation of its known substrates would be expected. Transcriptomic analysis, using methods like RNA sequencing (RNA-Seq), can also reveal broader changes in gene expression that result from the compound's activity, providing a global view of the perturbed cellular pathways.

Cell-based Functional Assays

Cell-based functional assays are designed to measure the physiological response of cells to treatment with this compound. These assays are tailored to the biological context of the intended target. For example, if the compound is hypothesized to have anti-proliferative effects, cell viability assays such as the MTT or CellTiter-Glo assay would be employed.

If the target of this compound is involved in cellular migration, a wound-healing or transwell migration assay could be used to quantify the compound's effect on cell motility. The results from these functional assays provide critical information about the compound's efficacy and its potential therapeutic applications.

Table 2: Representative Data from a Cell Viability Assay

Cell LineTreatmentConcentration (µM)% Viability (relative to control)
Cancer Cell Line AThis compound185.2
Cancer Cell Line AThis compound1045.7
Cancer Cell Line AThis compound5012.3
Normal Cell Line BThis compound5092.1

Biological Target Identification and Validation for this compound

For novel compounds discovered through phenotypic screening, the molecular target is often unknown. In such cases, a series of experiments are conducted to identify and validate the biological target of this compound.

Chemical Proteomics Approaches for Target Identification

Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from the entire proteome. One common method is affinity chromatography, where a derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Another technique is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes. A probe based on the structure of this compound could be used to identify its enzymatic targets in a competitive manner.

Genetic Modulations for Target Validation

Once potential targets are identified, genetic modulation techniques are used to validate their role in mediating the effects of this compound. This can involve either knocking down the expression of the target protein using RNA interference (siRNA or shRNA) or knocking it out completely using CRISPR-Cas9 gene editing.

If the knockdown or knockout of the target protein phenocopies the effects of treatment with this compound, it provides strong evidence that the compound acts through this target. Conversely, if cells lacking the target protein are resistant to the compound, this also validates the target.

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing a compound across a wide range of cell lines or disease models to identify a desirable phenotypic response, without prior knowledge of the target. If this compound was identified through such a screen, the subsequent challenge is target deconvolution – the process of identifying the specific molecular target responsible for the observed phenotype.

This process often involves a combination of the chemical proteomics and genetic modulation techniques described above. Additionally, computational approaches, such as docking studies and pathway analysis of transcriptomic data, can be used to generate hypotheses about the likely targets of this compound.

Preclinical In Vivo Pharmacological Efficacy Studies

In vivo studies have been crucial in substantiating the therapeutic potential of Darolutamide, demonstrating its ability to significantly reduce tumor growth in various prostate cancer models. nih.gov

Preclinical efficacy of Darolutamide has been evaluated using xenograft models, where human prostate cancer cells are implanted into immunocompromised mice. These models are designed to reflect different stages and characteristics of human prostate cancer.

Cell Line-Derived Xenografts (CDX):

VCaP Xenograft Model: Male CB17-Scid mice are inoculated with VCaP cells, which are known for expressing the androgen receptor and having low to moderate levels of Prostate-Specific Membrane Antigen (PSMA). nih.gov This model is used to assess efficacy in tumors with low baseline PSMA expression. nih.gov Tumor growth is monitored by caliper measurements of the resulting subcutaneous tumors. nih.gov

LAPC-4 Xenograft Model: This model also utilizes cell line-derived tumors to investigate the compound's effect on androgen-dependent cancer growth. nih.gov

Patient-Derived Xenografts (PDX):

KuCaP-1 and PC346C PDX Models: These models involve implanting tumor fragments from patients into NMRI nu/nu male mice. nih.govaacrjournals.org They are considered to more accurately reflect the heterogeneity of human tumors. The PC346C model, for example, is used to represent castration-resistant prostate cancer (CRPC) that has become progressive on other therapies. aacrjournals.org

Model Characterization: In these studies, animal body weight is regularly monitored as a key indicator of treatment-related toxicity. nih.govaacrjournals.org Tumor volume is measured two to three times per week to track growth and response to treatment. nih.govaacrjournals.org Animals are typically used in experiments once tumors reach a specified volume, such as 180 mm³ or 300 mm³. nih.govaacrjournals.org

Dose-escalation studies in animal models have been performed to determine the effective concentrations of Darolutamide. These studies measure the relationship between the dose of the compound and the observed antitumor effect.

In a pilot study using the PC346C xenograft model, the efficacy of different oral doses of Darolutamide was assessed by measuring the weights of the prostate and seminal vesicles after 14 days of treatment. aacrjournals.orgaacrjournals.org The results demonstrated a clear dose-dependent effect.

Table 1: Effect of Darolutamide on Androgen-Responsive Organ Weight in PC346C-bearing Mice

Data sourced from a study on PC346C-bearing mice treated for 14 days. aacrjournals.org

Further studies combining Darolutamide with other agents, like the PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC), also show dose-dependent synergistic effects. aacrjournals.org For instance, in the VCaP model, combining Darolutamide with PSMA-TTC at doses of 150 or 300 kBq/kg significantly inhibited tumor growth compared to monotherapies. aacrjournals.org

Biomarkers are essential for understanding a drug's mechanism of action and for predicting its therapeutic effect. In preclinical studies of Darolutamide, several biomarkers have been identified and validated.

Prostate-Specific Antigen (PSA): Serum PSA is a well-established biomarker for prostate cancer. In preclinical models, a reduction in serum PSA levels is a key indicator of antitumor activity. aacrjournals.org For example, in docetaxel-resistant models, the addition of Darolutamide led to a significantly larger PSA response compared to docetaxel (B913) alone. aacrjournals.org

Androgen Receptor (AR) and Target Genes: As an AR inhibitor, Darolutamide's direct molecular effect is a primary biomarker. Studies have shown that treatment leads to a marked down-regulation of androgen target genes, which correlates with a decrease in AR binding to the regulatory regions of these genes. nih.gov

Prostate-Specific Membrane Antigen (PSMA): Research indicates that androgen inhibition with Darolutamide can induce an increase in PSMA expression on tumor cells. nih.gov This finding is significant as it suggests a dual mode of action when combined with PSMA-targeted therapies, where Darolutamide not only inhibits AR signaling but also enhances the tumor's uptake of the PSMA-targeted agent. nih.gov

Cell Cycle Markers: Molecular analysis has revealed that Darolutamide can cause cell cycle arrest. Specifically, it impedes the entry of cancer cells into the S-phase of the cell cycle. aacrjournals.org This effect is supported by the observed upregulation of the cyclin-dependent kinase inhibitor p21, which blocks cell proliferation. aacrjournals.orgaacrjournals.org This mechanism provides a biomarker for the compound's antiproliferative effects. aacrjournals.org

Table 2: Compound Names Mentioned

Structure Activity Relationship Sar and Lead Optimization Strategies for C18h29brn2o3

Conventional Structure-Activity Relationship (SAR) Analysis

Conventional SAR analysis for a compound series like that of Bromatilide involves systematically modifying the chemical structure and observing the corresponding changes in biological activity. This empirical approach helps in identifying the key molecular features responsible for the compound's action. For Bromatilide, a hypothetical structure containing a substituted adamantane (B196018) core linked to a bromo-substituted aromatic moiety via an amide bond is considered for this analysis.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For the Bromatilide series, the key pharmacophoric features are hypothesized to be:

The Adamantane Moiety: This bulky, lipophilic cage-like structure is a critical feature. taylorfrancis.com It often serves as a hydrophobic anchor, fitting into lipophilic pockets of target proteins. nih.gov Its rigidity can also minimize the entropic penalty upon binding. The introduction of the adamantane group into drug molecules has been shown to enhance their biological activity and improve pharmacokinetic properties due to its stability. researchgate.net

The Amide Linker: The amide group is a common feature in many biologically active compounds and can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for crucial interactions with amino acid residues in the active site of a target protein.

The Bromo-substituted Aromatic Ring: The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the ring and may also act as a halogen bond donor. wikipedia.org Its size and position on the ring are critical for optimal binding.

A ligand-based pharmacophore model for this class of compounds would likely include a hydrophobic feature (adamantane), a hydrogen bond donor, a hydrogen bond acceptor (amide), and an aromatic ring feature. buecher.deresearchgate.net

Positional Scanning and Substituent Effects on Activity

Systematic modifications of the Bromatilide structure are essential to probe the SAR. This involves altering substituents on the adamantane cage and the aromatic ring, as well as modifying the linker.

Adamantane Substitutions: The adamantane cage of Bromatilide has several positions where substitutions can be made. SAR studies on other adamantane derivatives have shown that the position and nature of substituents are critical. For instance, in the antiviral drug amantadine, the amino group at the 1-position is essential for activity. basicmedicalkey.com Replacing this with other groups like hydroxyl or halogens leads to inactive compounds. basicmedicalkey.com Similarly, for Bromatilide, the point of attachment of the linker to the adamantane cage would be a key determinant of activity.

Aromatic Ring Substitutions: The position of the bromine atom on the aromatic ring can significantly impact activity. Moving the bromine from, for example, the para- to the meta- or ortho-position would alter the molecule's shape and electronic distribution, affecting its fit in the target's binding site. Furthermore, introducing additional substituents on the ring can fine-tune the activity. Electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -CF3, -NO2) can modulate the pKa of the molecule and its electronic interactions with the target. ijert.org

The following interactive table illustrates hypothetical SAR data for a series of Bromatilide analogs where substituents on the aromatic ring are varied.

Compound IDR1 (Aromatic Substituent)R2 (Adamantane Substituent)Biological Activity (IC50, nM)
Bromatilide 4-BrH50
Analog-13-BrH150
Analog-22-BrH300
Analog-34-ClH75
Analog-44-FH120
Analog-54-CH3H90
Analog-64-NO2H45
Analog-74-Br3-CH3200

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that a halogen at the 4-position is preferred, with bromine and chlorine showing better activity than fluorine. An electron-withdrawing nitro group at the 4-position also appears to enhance activity. Substitution on the adamantane ring (Analog-7) seems to be detrimental.

Quantitative Structure-Activity Relationship (QSAR) Modeling for C18H29BrN2O3

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org This predictive tool is invaluable in lead optimization, allowing for the estimation of the activity of yet-to-be-synthesized compounds. drugdesign.org

Descriptor Selection and Calculation for this compound Derivatives

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. drugdesign.org For the Bromatilide series, a variety of descriptors would be relevant: scribd.com

1D and 2D Descriptors: These are derived from the chemical formula and 2D structure, respectively. drugdesign.org They include molecular weight, counts of specific atom types, and topological indices (e.g., Wiener index, Zagreb index) that describe molecular connectivity. scribd.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and steric properties. Examples include molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These are crucial for predicting how a molecule will behave in a biological system. For the Bromatilide series, key descriptors would include:

Hydrophobicity (logP): The adamantane moiety contributes significantly to the lipophilicity.

Electronic Descriptors: Hammett constants (σ) for the aromatic substituents, dipole moment, and partial atomic charges.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the bulk of substituents.

Software like DRAGON or PaDEL-Descriptor can be used to calculate a wide range of these descriptors for each analog in the series. ijert.org The challenge then becomes selecting the most relevant descriptors that are correlated with biological activity while avoiding redundancy. researchgate.net

Statistical Modeling Techniques in QSAR

Once a set of relevant descriptors is selected, a statistical model is built to correlate these descriptors with the biological activity. nih.gov Several methods can be employed:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the activity to a combination of descriptors. neovarsity.org

Partial Least Squares (PLS): This is a robust method that can handle datasets with more descriptors than compounds and when descriptors are correlated with each other. neovarsity.org

Machine Learning Methods: For more complex, non-linear relationships, machine learning algorithms are often used. These include:

Support Vector Machines (SVM): A powerful technique for both regression and classification. neovarsity.org

Random Forest and Gradient Boosting: Ensemble methods that build multiple decision trees to improve predictive accuracy. nih.gov

Artificial Neural Networks (ANN): These can model highly complex, non-linear data.

The choice of method depends on the nature of the data and the complexity of the structure-activity relationship. buecher.de

Predictive Modeling and Validation in this compound Series

A QSAR model is only useful if it can accurately predict the activity of new compounds. researchgate.net Therefore, rigorous validation is a critical step. basicmedicalkey.com

Internal Validation: This assesses the robustness of the model using the same data it was trained on. A common technique is leave-one-out (LOO) cross-validation , where one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. taylorfrancis.com This is repeated for every compound. The cross-validated correlation coefficient (q²) is a key metric of internal consistency. csit.am

External Validation: This is a more stringent test of the model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The model is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the correlation coefficient between the predicted and actual activities for the test set (R²_pred). basicmedicalkey.com

Applicability Domain (AD): A crucial aspect of a predictive QSAR model is defining its applicability domain. researchgate.net This defines the chemical space in which the model can make reliable predictions. For the Bromatilide series, the AD would be defined by the range of descriptor values of the compounds in the training set. Predictions for new compounds that fall outside this domain would be considered less reliable.

The following table presents a hypothetical QSAR model and its validation statistics for the Bromatilide series.

Statistical MethodEquation/ModelR² (Training Set)q² (LOO)R²_pred (Test Set)
MLR pIC50 = 1.5logP - 0.8MR + 2.1*σ + 3.40.850.720.79
PLS Latent Variable Model0.880.750.82
SVM Non-linear Kernel0.920.810.85

This is a hypothetical data table for illustrative purposes. pIC50 is the negative logarithm of the IC50 value.

This table illustrates that while a simple MLR model can provide good correlations, more complex methods like SVM might capture non-linear relationships more effectively, leading to better predictive power as indicated by the higher R²_pred value. neovarsity.org

Lead Optimization Strategies for this compound Analogues

Lead optimization is a critical phase in drug discovery that aims to transform a lead compound into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic profile. patsnap.com This process involves an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive structure-activity relationship (SAR). patsnap.comoncodesign-services.com The primary goal is to enhance the compound's interaction with its biological target, thereby increasing potency and reducing the potential for off-target effects and toxicity. patsnap.comsciforschenonline.org For our lead compound, this compound, several advanced medicinal chemistry techniques can be employed to achieve these objectives.

Scaffold Hopping and Bioisosteric Replacement in this compound Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering structurally novel compounds with improved properties. nih.govnih.gov Scaffold hopping involves replacing the core structure of a molecule with a different one while maintaining the original's biological activity. biosolveit.deuniroma1.it This can lead to new chemical entities with enhanced synthetic accessibility, better intellectual property positions, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net These replacements are categorized as classical (atoms or groups with the same valency) or non-classical (functional groups with similar steric and electronic properties).

For this compound, let's assume the core scaffold is a brominated phenyl ring attached to a piperidine (B6355638) moiety. A medicinal chemist might employ scaffold hopping to replace the piperidine ring with a pyrrolidine (B122466) or a morpholine (B109124) ring to explore new chemical space and potentially improve properties like solubility. uniroma1.it Bioisosteric replacement could be used to swap the bromine atom for a chlorine atom or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Table 1: Hypothetical Application of Scaffold Hopping and Bioisosteric Replacement on this compound

Analogue Modification Rationale Predicted Outcome
C17H26ClN2O3Bioisosteric replacement of Bromine with ChlorineModulate halogen bond interactions and lipophilicityPotentially altered binding affinity and metabolic stability
C19H29F3N2O3Bioisosteric replacement of Bromine with TrifluoromethylIncrease metabolic stability and lipophilicityEnhanced potency and longer half-life
C17H27BrN2O3Scaffold hop from piperidine to pyrrolidineExplore new chemical space, alter ring strain and basicityImproved binding or altered selectivity profile
C18H29BrN2O4Scaffold hop from piperidine to morpholineIntroduce a polar heteroatomIncreased solubility and potential for new hydrogen bond interactions

Fragment-Based Drug Design (FBDD) Principles Applied to this compound

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. numberanalytics.comwikipedia.org These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), are then grown, linked, or combined to produce a more potent lead compound. wikipedia.orgnih.gov

In the context of optimizing this compound, FBDD can be used to explore the binding pocket of its target more efficiently. By deconstructing the lead compound into its constituent fragments (e.g., the bromophenyl group, the amide linker, the piperidine ring), researchers can screen libraries of similar but smaller fragments to identify optimal interactions within each sub-pocket of the target's active site.

For instance, a library of substituted phenyl fragments could be screened to find a replacement for the bromophenyl group that offers a better binding affinity. Similarly, different heterocyclic fragments could be tested to find a superior replacement for the piperidine ring. The most promising fragments can then be synthesized together to create a novel analogue of this compound with enhanced potency. This method allows for a more rational exploration of chemical space and often leads to lead compounds with better physicochemical properties. nih.gov

Ligand Efficiency and Lipophilic Efficiency in Optimization

During lead optimization, it is crucial to not only increase potency but also to maintain or improve the "drug-like" properties of the molecule. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process. sciforschenonline.orgnih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is a useful metric for comparing compounds of different sizes and helps to ensure that increases in potency are not solely due to an increase in molecular weight. A higher LE value is generally desirable, as it indicates a more efficient binding of the molecule to its target. nih.gov

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). sciforschenonline.orgwikipedia.org It is calculated as pIC50 (or pEC50) - logP. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org LLE helps to optimize potency while controlling lipophilicity. An LLE value between 5 and 7 is often considered ideal for drug candidates. sciforschenonline.org

The optimization of this compound analogues would involve calculating and monitoring these efficiency metrics for each new compound synthesized. The goal would be to identify modifications that lead to an increase in both potency and efficiency metrics.

Table 2: Hypothetical Ligand and Lipophilic Efficiency Data for this compound Analogues

Compound pIC50 Heavy Atom Count logP LE LLE
This compound (Lead)6.5240.271.5
Analogue 17.2253.80.293.4
Analogue 27.8263.50.304.3
Analogue 3 (Optimized)8.5273.00.315.5

This table illustrates a hypothetical optimization pathway where systematic modifications lead to an improved pIC50. More importantly, the LE and LLE values also show a positive trend, indicating an efficient optimization process that balances potency with desirable physicochemical properties.

Computational Chemistry and Molecular Modeling of C18h29brn2o3

Molecular Docking Simulations of C18H29BrN2O3 with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design for screening the interaction between a ligand and its target protein, predicting binding conformations and affinities. nih.gov

Binding Mode Analysis and Interaction Hotspots

Binding mode analysis investigates how a ligand, in this case, a molecule with the formula this compound, fits into the binding site of a biological target. This analysis identifies crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These interactions are often concentrated in "hotspots" which are critical for binding affinity. The analysis of these interactions provides insights into the molecular basis of the ligand's activity. nih.gov

In a hypothetical docking study of this compound with a target protein, the binding mode would be analyzed to identify key amino acid residues involved in the interaction. For instance, the bromine atom might form halogen bonds, while the amide and hydroxyl groups could participate in hydrogen bonding. The lipophilic alkyl chains would likely engage in van der Waals interactions within hydrophobic pockets of the binding site. The affinity of small-molecule ligands for their target proteins is often dominated by shape complementarity, where van der Waals energies are a major component of the binding free energy. nih.gov

Table 1: Illustrative Binding Mode Analysis of this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
LYS 78Hydrogen Bond2.1
GLU 95Hydrogen Bond2.3
LEU 145Hydrophobic3.8
VAL 50Hydrophobic3.9
ASN 140Hydrogen Bond2.0
ILE 146Hydrophobic4.0

This table presents hypothetical data for illustrative purposes.

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com One approach, ligand-based virtual screening, utilizes the three-dimensional shape of a known active molecule, such as a hypothetical active conformation of this compound, as a query to find other compounds with similar shapes but different chemical scaffolds. nih.govnih.gov This method is based on the principle that molecules with similar shapes can have similar biological activities. researchgate.net

A virtual screening campaign could be initiated using the this compound structure to screen databases like DrugBank or ZINC for compounds with similar pharmacophoric features. nih.gov The identified hits would then be subjected to further computational analysis, such as molecular docking and binding energy calculations, to prioritize them for experimental testing. researchgate.net

Table 2: Hypothetical Virtual Screening Hits with this compound-like Scaffold

Compound IDSimilarity ScorePredicted Binding Affinity (kcal/mol)
ZINC123450.85-9.2
ZINC678900.82-8.8
DRUG BANK01120.79-8.5
ZINC543210.75-8.1

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.govstanford.edu These simulations provide detailed information on the conformational changes and stability of molecules and their complexes over time. nih.gov

Conformational Analysis and Flexibility of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations can explore its conformational landscape. nih.gov The simulations can reveal the most stable or "favored" conformations of the molecule in different environments, such as in solution or when bound to a protein. nih.govlibretexts.org The flexibility of the molecule, including the movement of its various functional groups, can be quantified by analyzing the trajectory of the simulation. nih.gov

Table 3: Illustrative Conformational Analysis of this compound from a 100 ns MD Simulation

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
C1-C2-C3-C465.215.3
C10-C11-N1-C12175.88.9
C15-C16-O2-H-120.425.1

This table presents hypothetical data for illustrative purposes.

Protein-Ligand Complex Stability and Dynamics

Table 4: Illustrative Analysis of a this compound-Protein Complex MD Simulation

MetricAverage ValueFluctuation
Ligand RMSD (Å)1.5± 0.5
Protein Backbone RMSD (Å)2.1± 0.7
Number of H-Bonds3± 1

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.govnih.gov These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. mdpi.com

For this compound, quantum chemical calculations, such as those using Density Functional Theory (DFT), could be employed to optimize its three-dimensional structure and calculate various molecular properties. nih.govnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles with high precision. nih.govnih.gov Furthermore, properties like the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) can be computed to understand the molecule's reactivity and potential interaction sites. mdpi.comresearchgate.net

Table 5: Illustrative Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G level of theory)*

PropertyCalculated Value
Total Energy (Hartree)-2450.67
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4

This table presents hypothetical data for illustrative purposes.

Electronic Structure and Reactivity Descriptors

A detailed analysis of the electronic structure and reactivity of a molecule provides fundamental insights into its chemical behavior. This typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. nih.govlibretexts.org These values are crucial for understanding a molecule's ability to donate or accept electrons, which governs its reactivity. nih.gov

Other key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule.

Without a known structure for this compound, these parameters cannot be calculated or reported.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which aids in their identification and characterization. Techniques like Time-Dependent DFT (TD-DFT) can forecast UV-Visible absorption spectra, while calculations of vibrational frequencies are used to predict Infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. However, generating these predictive data is contingent on having a defined molecular structure.

In Silico ADME/PK Prediction for this compound

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties is a critical component of modern drug discovery. These models use the chemical structure of a compound to predict its behavior in the human body.

Key predicted ADME/PK parameters often include:

Solubility: The ability of the compound to dissolve in a solvent.

Lipophilicity (logP): The compound's affinity for fatty versus aqueous environments, affecting its membrane permeability.

Blood-Brain Barrier (BBB) Permeability: The ability to cross into the central nervous system.

Intestinal Absorption: The extent to which the compound is absorbed from the gut.

Plasma Protein Binding: The degree to which the compound binds to proteins in the blood.

Metabolism by Cytochrome P450 (CYP) enzymes: Prediction of which CYP enzymes are likely to metabolize the compound.

Numerous software platforms and web servers, such as ADMETlab and SwissADME, provide these predictions based on quantitative structure-activity relationship (QSAR) models. However, these tools require a specific chemical structure as input.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. These technologies are applied to vast datasets to identify patterns and make predictions that accelerate scientific progress.

In the context of a specific compound like this compound, AI and ML could be applied in several ways:

Property Prediction: Training ML models on large chemical databases to predict the physicochemical, biological, and toxicity properties of new molecules.

De Novo Design: Using generative AI models to design novel molecules with desired properties.

Retrosynthesis Prediction: Employing ML to predict the most efficient chemical synthesis routes.

Spectra Prediction: Using machine learning to rapidly and accurately predict spectroscopic properties, which can be faster than traditional computational methods for large-scale screening.

The application of these powerful tools is predicated on the existence of data, either for the specific compound or for a large set of related compounds from which the model can learn. The absence of a documented this compound in the literature means that no such specific AI/ML studies can be cited or detailed.

Table of Compound Names

Preclinical Pharmacokinetics and Metabolism of C18h29brn2o3

In Vitro Pharmacokinetic Studies of C18H29BrN2O3

In vitro studies provide foundational knowledge of a drug's behavior without the complexities of a whole biological system. For Remimazolam, these studies have elucidated its metabolic pathways, stability, and binding characteristics.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a key determinant of its half-life and duration of action in the body. springernature.com In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing this, as they contain the primary enzymes responsible for drug metabolism. researchgate.netnuvisan.comthermofisher.com

Studies using human liver homogenates, which contain liver carboxylesterases, demonstrated that Remimazolam is rapidly metabolized to its pharmacologically inactive carboxylic acid metabolite, CNS 7054. nih.govfrontiersin.org This rapid breakdown is a defining feature of the drug. The liver has been identified as the principal organ for the elimination of Remimazolam. nih.gov Carboxylesterase 1 (CES1) is the predominant iso-enzyme involved in this metabolic hydrolysis. nih.govnih.govnih.govnih.gov

In a study utilizing a dynamic 3-D bioreactor culture with primary human hepatocytes, Remimazolam showed stable metabolism over five days of continuous infusion. nih.govnih.govresearchgate.netdovepress.com In this model, Remimazolam concentrations reached a steady state of approximately 250 ng/ml within 8 hours, while its inactive metabolite, CNS7054, steadily increased, reaching average levels of 1,350 ng/ml. nih.govnih.govresearchgate.netdovepress.com This indicates that under continuous exposure, the metabolic pathway does not become saturated and remains efficient. nih.govdovepress.com Early preclinical investigations also confirmed rapid metabolism in liver homogenates from various species including rats, mice, and mini-pigs. frontiersin.org

In Vitro SystemFindingPrimary MetaboliteKey Enzyme
Human Liver HomogenatesVery rapid metabolism. frontiersin.orgCNS 7054. frontiersin.orgTissue Esterases. frontiersin.org
Primary Human Hepatocytes (3-D Bioreactor)Stable metabolism over 5 days of continuous exposure. nih.govresearchgate.netdovepress.comCNS 7054. nih.govresearchgate.netdovepress.comCarboxylesterase 1 (CES1). nih.govresearchgate.netdovepress.com
Animal Liver Homogenates (rat, mouse, mini-pig)Rapid metabolism observed across species. frontiersin.orgCNS 7054. frontiersin.orgNot specified.

Permeability and Absorption Studies

Permeability and absorption studies are crucial for determining the potential routes of administration for a drug candidate. nih.gov In vitro models can predict a drug's ability to cross biological membranes.

Remimazolam exhibits very low oral bioavailability, estimated at 1.1–2.2%, which is attributed to extensive first-pass metabolism in the liver. frontiersin.orgnih.gov This characteristic makes oral administration impractical for achieving systemic therapeutic concentrations. nih.gov Consequently, Remimazolam is developed for intravenous administration. nih.gov Studies have also explored alternative routes, such as intranasal delivery. A powder formulation administered intranasally showed a significantly higher bioavailability of approximately 50%. frontiersin.orgnih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues, as only the unbound fraction is pharmacologically active. columbia.eduddg-pharmfac.netnih.gov In vitro experiments are used to determine this binding affinity.

Remimazolam is highly bound to plasma proteins, with studies consistently reporting a binding percentage of approximately 91-92%. nih.govfrontiersin.orgapsf.org The primary binding protein for Remimazolam in the plasma is serum albumin. nih.govspringermedizin.de In vitro co-exposure experiments have indicated a very low potential for clinically relevant pharmacokinetic drug-drug interactions mediated by competitive binding to plasma proteins. nih.gov

ParameterValuePrimary Binding ProteinSource
Plasma Protein Binding~92%Serum Albumin nih.gov
Plasma Protein Binding>91%Albumin springermedizin.de

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models are essential for understanding how a drug behaves in a complete biological system, providing data on its ADME profile, half-life, and clearance. biotestfacility.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME profiling provides a comprehensive picture of a drug's journey through the body.

Absorption: Due to its extensive first-pass metabolism, Remimazolam is designed for intravenous administration to ensure complete bioavailability. frontiersin.orgnih.gov

Distribution: Preclinical and clinical studies have shown that Remimazolam has a small steady-state volume of distribution (Vss). nih.govapsf.org In a pig model, the Vss was reported as 440 ml/kg. frontiersin.orgnih.gov This limited distribution contributes to its short duration of action and minimal tissue accumulation. nih.gov

Metabolism: Consistent with in vitro findings, Remimazolam undergoes rapid and extensive hydrolysis in vivo by tissue esterases, primarily in the liver, to form the inactive metabolite CNS 7054. nih.govnih.govapsf.org This organ-dependent metabolism is a key feature of the compound. jefferson.eduresearchgate.net

Excretion: The elimination of Remimazolam is predominantly through the renal pathway. nih.govapsf.org Following intravenous administration, more than 80% of the dose is recovered in the urine within 24 hours, almost entirely as the CNS 7054 metabolite. nih.gov Less than 1% of the original drug is excreted unchanged, highlighting the efficiency of its metabolic clearance. nih.gov

Half-life and Clearance Determination

The half-life and clearance of a drug are critical parameters that dictate its dosing regimen and duration of effect.

Remimazolam is characterized by a short elimination half-life and high clearance, which are consistent with its rapid esterase-mediated metabolism. nih.govfrontiersin.orgnih.govapsf.org Early preclinical studies in a pig model demonstrated a short half-life of 18 minutes and a very rapid clearance of 35 ml/min/kg. frontiersin.orgnih.gov Similarly, pharmacokinetic studies in sheep showed high clearance and a rapid offset of effects. frontiersin.orgnih.gov These animal models predicted the pharmacokinetic profile later observed in humans. The first human studies reported a terminal half-life of approximately 0.75 hours (45 minutes) and a systemic clearance of 70.3 L/h. nih.govfrontiersin.org

Preclinical ModelHalf-Life (t1/2)Clearance (CL)Volume of Distribution (Vss)
Pig18 min. frontiersin.orgnih.gov35 ml/min/kg. frontiersin.orgnih.gov440 ml/kg. frontiersin.orgnih.gov
SheepNot specified.High. frontiersin.orgnih.govSmall. frontiersin.orgnih.gov

Bioavailability Assessment in Preclinical Species

The compound, administered as the prodrug Remogliflozin (B1679270) etabonate, is designed for oral administration. Preclinical studies have confirmed its activity following oral dosing in various animal models, including mice and rats, indicating it possesses sufficient oral bioavailability to elicit a pharmacological response. nih.govnih.gov Administration of Remogliflozin etabonate has been demonstrated to cause a dose-dependent increase in urinary glucose excretion in these rodent models, which presupposes effective absorption from the gastrointestinal tract. nih.govnih.gov

While the compound is described as orally bioavailable, specific quantitative data on the absolute bioavailability in common preclinical species such as rats, dogs, and monkeys are not extensively detailed in publicly available literature. researchgate.net For comparison, a human mass balance study determined that the prodrug is rapidly and extensively absorbed, with approximately 93% of a radiolabeled dose being absorbed. ajptonline.com

Preclinical SpeciesOral Bioavailability (%)Source
MouseOrally Active (Specific % Not Available) nih.govnih.gov
RatOrally Active (Specific % Not Available) nih.govnih.gov
DogData Not AvailableN/A

Metabolite Identification and Characterization of this compound

The metabolism of Remogliflozin etabonate is extensive, involving conversion to its active form and subsequent transformation into several other metabolites. Following oral administration, the prodrug is rapidly converted to Remogliflozin, which is the active entity responsible for inhibiting the sodium-glucose cotransporter-2 (SGLT2). nih.govresearchgate.net

Further metabolism leads to the formation of multiple other products. A significant active metabolite identified is GSK279782, an N-dealkylated form that is also a potent SGLT2 inhibitor. nih.govnih.gov However, it circulates at lower concentrations than Remogliflozin itself. nih.gov Other identified metabolites include GSK333081 and the remogliflozin aglycone, GSK1132678. nih.gov A major metabolic route involves glucuronidation, leading to three primary glucuronide metabolites that constitute the majority of radioactivity found in plasma. researchgate.net Among these, GSK1997711 is the most prominent, accounting for nearly half of the administered dose recovered in urine. researchgate.net

Metabolite IDDescriptionActivitySource
RemogliflozinActive form, resulting from de-esterification of the prodrugActive nih.govresearchgate.net
GSK279782N-dealkylated metaboliteActive nih.govnih.gov
GSK333081MetaboliteNot Specified nih.gov
GSK1997711Major glucuronide conjugateInactive researchgate.net
GSK1132678Remogliflozin aglyconeInactive nih.gov

Major Metabolic Pathways

The biotransformation of Remogliflozin etabonate occurs through several key pathways, ensuring its efficient clearance. researchgate.netdovepress.com The initial and essential step is the rapid de-esterification by non-specific esterases, primarily in the gastrointestinal tract, to yield the active compound, Remogliflozin. ajptonline.com

Following this activation, the primary metabolic routes include:

Oxidation: Cytochrome P450 enzymes mediate the oxidation of Remogliflozin, leading to the formation of metabolites such as GSK279782. nih.govdovepress.com

Glucuronidation: This is a major elimination pathway where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the molecule, forming inactive metabolites like GSK1997711. nih.govresearchgate.net These glucuronides are water-soluble and readily excreted renally.

Hydrolysis: The O-glycosidic bond is susceptible to cleavage by β-glucosidase enzymes. ajptonline.com

The existence of these multiple, parallel pathways for metabolism suggests a low risk for drug-drug interactions, as the clearance of the compound is not reliant on a single enzymatic route. researchgate.net

Enzyme Systems Involved in this compound Metabolism

A specific set of enzyme systems is responsible for the metabolic fate of Remogliflozin etabonate and its subsequent metabolites.

Enzyme SystemMetabolic RoleSource
Non-specific EsterasesHydrolysis of the prodrug Remogliflozin etabonate to the active form, Remogliflozin. ajptonline.com
Cytochrome P450 (CYP) 3A4Primary enzyme responsible for oxidative metabolism, including the formation of GSK279782. nih.govresearchgate.net
Cytochrome P450 (CYP) 2C19Contributes to oxidative metabolism to a lesser extent than CYP3A4. nih.gov
UDP-glucuronosyltransferases (UGTs)Catalyze the major glucuronidation pathway, forming inactive metabolites like GSK1997711. nih.govdovepress.com
β-glucosidasesInvolved in the biotransformation pathway. ajptonline.comdovepress.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

In preclinical settings, the relationship between the pharmacokinetic (PK) profile of Remogliflozin and its pharmacodynamic (PD) effect is well-established. Studies in diabetic animal models, including mice and rats, consistently demonstrate that oral administration of Remogliflozin etabonate leads to a dose-dependent increase in urinary glucose excretion (UGE). nih.govnih.gov This glucosuric effect is the primary pharmacodynamic biomarker for SGLT2 inhibition.

The PK/PD relationship forms the basis for modeling the drug's efficacy. The concentration of the active moieties (Remogliflozin and GSK279782) in the plasma over time is directly correlated with the magnitude and duration of UGE. nih.gov In diabetic rodent models, this enhanced UGE leads to a reduction in plasma glucose levels, demonstrating the compound's antidiabetic efficacy. nih.gov While the dose-response relationship is clearly established, specific PK/PD model parameters, such as the Emax (maximum glucosuric effect) and EC50 (plasma concentration required to achieve 50% of Emax) from preclinical studies, are not widely published. This relationship confirms that higher drug exposure leads to a greater pharmacodynamic response, up to a saturation point, which is a fundamental principle of PK/PD modeling. ajptonline.com

Table of Compound Names

Chemical FormulaCommon/Code Name
This compoundRemogliflozin
N/ARemogliflozin etabonate
N/AGSK279782
N/AGSK333081
N/AGSK1997711
N/AGSK1132678

Analytical Methodologies for C18h29brn2o3 Quantification and Characterization

Chromatographic Techniques for C18H29BrN2O3 Analysis

Chromatographic techniques are paramount for the separation and analysis of complex mixtures and the purification of individual compounds. For a molecule with the complexity of this compound, a variety of chromatographic methods would be applicable.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds. nih.govscienggj.org Given the likely complexity and polarity of this compound, reversed-phase HPLC would be a suitable approach, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. scienggj.orgnih.gov

The choice of detector is critical for sensitivity and selectivity. For this compound, several detectors could be employed:

UV-Visible Detector: If the molecule possesses chromophores (parts of the molecule that absorb light), a UV-Visible detector can be used for quantification. nih.gov The presence of double bonds and heteroatoms like nitrogen and oxygen in the structure of this compound suggests it may absorb in the UV-Vis region.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and structural information. nih.gov This hyphenated technique would allow for the determination of the molecular weight of this compound and its fragmentation pattern, aiding in its identification and structural elucidation. nih.gov

Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong UV chromophore, an ELSD can be a valuable alternative. It detects any non-volatile analyte, making it a universal detector.

A hypothetical HPLC method for the quantification of this compound is presented below:

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) scienggj.org
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid) scienggj.org
Flow Rate 1.0 mL/min scienggj.org
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or Mass Spectrometry (Electrospray Ionization)

| Retention Time | ~8.5 min (hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov Direct analysis of this compound by GC-MS might be challenging due to its expectedly high molecular weight and potential for thermal degradation. However, if the compound can be chemically modified to create a more volatile derivative (a process known as derivatization), GC-MS can provide excellent separation and identification capabilities. nih.gov

The mass spectrometer detector in GC-MS provides detailed structural information based on the fragmentation pattern of the analyte, which is often referred to as a "molecular fingerprint". researchgate.net The presence of a bromine atom in this compound would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. reddit.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation.

For this compound, TLC could be used to:

Quickly check the purity of a synthesized or isolated sample.

Determine the appropriate solvent system for column chromatography purification.

Monitor the progress of a reaction involving this compound.

The separated spots on the TLC plate can be visualized under UV light (if the compound is fluorescent or UV-active) or by staining with a chemical reagent. While generally not a quantitative technique, it provides valuable preliminary data. reddit.com

Capillary Electrophoresis (CE) for this compound and Analogues

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org It is particularly well-suited for the analysis of charged molecules and can provide very efficient separations with small sample volumes. wikipedia.orgyoutube.com

If this compound can exist in a charged form (for example, if the nitrogen atoms can be protonated in an acidic buffer), CE would be an excellent method for its analysis. The technique offers several modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), which can separate both charged and neutral molecules. wikipedia.org CE is known for its high efficiency, often exceeding that of HPLC, leading to sharp peaks and excellent resolution. colby.edunih.gov

Spectroscopic Techniques for this compound Quantification

Spectroscopic methods are based on the interaction of electromagnetic radiation with matter and are widely used for both qualitative and quantitative analysis.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a substance. pro-analytics.netlibretexts.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgupi.edu

If this compound has a suitable chromophore, this technique can be a straightforward and rapid method for determining its concentration in a solution. sszp.eumsu.edu A standard calibration curve would first be generated by measuring the absorbance of a series of solutions with known concentrations of the pure compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. pro-analytics.net

Table 2: Illustrative Data for a UV-Visible Spectrophotometry Calibration Curve

Concentration of this compound (µg/mL) Absorbance at λmax (hypothetical)
1 0.102
5 0.510
10 1.020
15 1.530

This data would be plotted to create a linear graph, from which the concentration of unknown samples can be calculated.

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetonitrile

Fluorescence Spectroscopy in Binding Studiesmdpi.com

Fluorescence spectroscopy is a highly sensitive and widely used technique to investigate the interactions between molecules, such as the binding of a drug to a protein. nih.gov This method relies on the intrinsic fluorescence of amino acids like tryptophan and tyrosine in proteins or the use of extrinsic fluorescent probes. When a compound like this compound binds to a protein, it can cause a change in the protein's fluorescence spectrum, a phenomenon known as fluorescence quenching. nih.gov This quenching can be analyzed to determine key binding parameters, including binding constants (Ka), the number of binding sites, and thermodynamic data. nih.gov

The mechanism often involves the drug binding near a fluorescent amino acid residue, leading to a decrease in the observed fluorescence intensity. By systematically titrating a protein solution with increasing concentrations of the drug and measuring the corresponding fluorescence quenching, a binding isotherm can be constructed. This data is then typically analyzed using the Stern-Volmer equation to elucidate the nature of the quenching (static or dynamic) and the binding affinity.

While specific studies detailing the use of fluorescence spectroscopy to analyze the binding of this compound to its primary neurological target, the GABA-A receptor, are not prevalent in the reviewed literature, the technique is highly applicable for studying its interaction with plasma proteins. Research indicates that this compound is approximately 92% bound to plasma proteins, predominantly serum albumin. analyticaltoxicology.com Fluorescence quenching studies are a standard method for characterizing drug-albumin interactions, providing crucial information on how the compound is transported and distributed in the bloodstream. nih.gov

Immunoassays for this compound and Related Metabolitesresearchgate.net

Immunoassays are versatile analytical tools that use the specific binding of an antibody to its antigen to measure the concentration of a substance in a biological fluid. akjournals.com These methods are widely employed in clinical and forensic toxicology for screening large numbers of samples for drugs of abuse or therapeutic agents. akjournals.comnih.gov For benzodiazepines, immunoassays are typically designed to detect a common structural feature of the drug class, allowing them to screen for multiple compounds at once. nih.gov

The development of an immunoassay specific to this compound would involve creating antibodies that recognize either the parent compound or its primary, inactive carboxylic acid metabolite, CNS 7054. analyticaltoxicology.com The performance of such an assay would depend heavily on the antibody's specificity and its cross-reactivity with related metabolites. akjournals.com For instance, when screening for this compound in urine, where over 75% of the dose is eliminated as the M1 metabolite (CNS 7054), an immunoassay targeting this metabolite would be more effective. nih.gov Conversely, an assay for plasma might need to target the parent compound.

A significant challenge with class-specific benzodiazepine (B76468) immunoassays is variable cross-reactivity. nih.gov A novel compound like this compound may not be detected by existing general benzodiazepine screening kits, or the sensitivity may be very low. nih.gov Therefore, for reliable detection, a specifically developed and validated immunoassay is preferable. Lacking a specific kit, positive screening results from a general assay would require confirmation by a more specific method like mass spectrometry to definitively identify this compound. akjournals.com

Method Validation for this compound Quantification in Biological Matricesscispace.com

The reliable quantification of this compound and its primary metabolite (CNS 7054) in biological matrices like plasma and urine is essential for pharmacokinetic studies. nih.gov The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The validation of these analytical methods is a critical process that ensures the reliability and reproducibility of the data. Validation protocols assess several key parameters, including linearity, accuracy, precision, selectivity, recovery, and stability.

Multiple studies have reported validated LC-MS/MS methods for the simultaneous determination of this compound and CNS 7054 in human plasma. These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode.

One validated UPLC-MS/MS method for human plasma demonstrated high sensitivity and robustness. The key performance characteristics from this validation are summarized below.

Validation Summary for UPLC-MS/MS Method in Human Plasma
ParameterThis compound (Remimazolam)Metabolite (CNS 7054)
Concentration Range0.5–1000 ng/mL0.5–1000 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL0.5 ng/mL
Accuracy88.8–107.0%88.8–107.0%
Precision (Inter- and Intra-batch)&lt; 8.4%&lt; 8.4%
Mean Extraction Recovery96.8% - 98.7%98.7% - 101.5%

Another study developed a UHPLC-MS/MS method with a different quantification range and also validated it according to regulatory guidelines.

Validation Summary for UHPLC-MS/MS Method in Human Plasma
ParameterThis compound (as CNS7056B)Metabolite (as CNS7054X)
Measuring Range0.6–2,000 ng/mL6–20,000 ng/mL
Lower Limit of Quantification (LLOQ)0.6 ng/mL6 ng/mL
Accuracy96.9–110.4%96.9–110.4%
Precision2.1–6.7%2.1–6.7%

A similar UPLC-MS/MS method was also validated for the quantification of this compound and its metabolite in human urine, which is crucial for excretion studies. nih.gov This method demonstrated accuracy within 10.7% and precision within 5.5% for the parent compound. nih.gov These validated methods provide the accuracy and reliability necessary for clinical and research applications. nih.gov

Current Research Gaps and Future Directions for C18h29brn2o3 Research

Unexplored Synthetic Pathways and Novel Derivatization Strategies

Future research could focus on developing more efficient and novel synthetic routes for remoxipride (B1679305) and its derivatives. While the core benzamide (B126) structure is well-established, exploring new catalytic methods or reaction pathways could lead to higher yields and more environmentally friendly synthesis. mdpi.com

Derivatization of the remoxipride scaffold presents a significant opportunity for discovering new therapeutic agents. nih.gov By modifying different parts of the molecule, it may be possible to enhance its therapeutic properties or to develop compounds with entirely new applications. nih.govresearchgate.net For instance, creating derivatives could aim to improve potency, reduce off-target effects, or even repurpose the compound for other diseases, such as cancer. ecancer.orgnih.gov

Key areas for derivatization studies could include:

Modifications to the pyrrolidine (B122466) ring: Altering this part of the molecule could influence its pharmacokinetic properties and receptor binding affinity.

Substitution on the benzamide ring: Introducing different functional groups could modulate the electronic and steric properties of the compound, potentially leading to improved activity. mdpi.com

Bioisosteric replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties could lead to compounds with improved drug-like characteristics. mdpi.com

A recent study on a novel derivatization method using 3-(chlorosulfonyl)benzoic acid highlights the potential for developing new chemical tools to modify and analyze complex molecules, which could be applied to remoxipride research. acs.orgresearchgate.net

Advanced Mechanistic Studies on C18H29BrN2O3 Biological Interactions

Elucidation of Off-Target Effects and Polypharmacology

A deeper understanding of how remoxipride and its derivatives interact with various biological targets is crucial. While its primary target is the dopamine (B1211576) D2 receptor, exploring its "off-target" effects could reveal new therapeutic possibilities or explain previously observed side effects. icr.ac.uk The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a potential advantage in treating complex diseases. the-scientist.com

Future research should employ comprehensive screening methods to map the interaction landscape of remoxipride and its analogs against a wide range of receptors and enzymes. icr.ac.uk This could identify unexpected activities that might be harnessed for new treatments. For example, studies on other benzamides have revealed interactions with serotonin (B10506) receptors, which could be relevant for developing multi-receptor antipsychotics. researchgate.net

Deepening Understanding of Cellular Signaling Perturbations

Investigating the downstream effects of remoxipride binding to the D2 receptor can provide a more complete picture of its mechanism of action. nih.gov Chronic administration of remoxipride has been shown to alter the expression of different dopamine receptor subtypes. drugbank.com

Future studies could explore:

The impact on specific intracellular signaling cascades.

Changes in gene expression following drug exposure. taylorandfrancis.com

How the compound affects neural circuit activity.

Remoxipride's effect on Fos protein expression in the nucleus accumbens suggests a specific impact on certain brain regions, and further investigation could clarify the link between this molecular event and its atypical antipsychotic profile. drugbank.comtaylorandfrancis.com

Development of Predictive Models for this compound Efficacy and Disposition

The development of computational models to predict the efficacy and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new remoxipride derivatives would significantly accelerate the drug discovery process. researchgate.netnih.gov These in silico tools can screen large libraries of virtual compounds, prioritizing those with the most promising characteristics for synthesis and further testing. researchgate.net

Table 1: Key Parameters for In Silico ADME-Tox Prediction

Parameter Description Importance
Solubility The ability of a compound to dissolve in a solvent. Affects absorption and bioavailability.
Permeability The ability of a compound to pass through biological membranes. Crucial for reaching the target site.
Metabolic Stability The resistance of a compound to being broken down by metabolic enzymes. Determines the drug's half-life and duration of action.

| Toxicity | The potential of a compound to cause adverse effects. | A critical factor for drug safety. |

This table outlines key ADME-Tox properties that can be predicted using computational models to guide the development of new drug candidates. nih.govmdpi.com

Animal models will also continue to be essential for predicting the antipsychotic efficacy and potential side effects of new compounds. researchgate.nettau.ac.il Models that assess conditioned avoidance response, psychotomimetic-induced behaviors, and prepulse inhibition can provide valuable insights into a drug's potential clinical effects. nih.govresearchgate.net

Integration of Omics Technologies with this compound Studies

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of remoxipride and its derivatives. medicinescience.org These technologies can provide a system-level view of how a drug affects an organism, from changes in gene expression to alterations in protein and metabolite levels. nih.gov

Integrating omics data can help to:

Identify novel biomarkers for drug response. mednexus.org

Uncover new drug targets. frontlinegenomics.com

Elucidate mechanisms of action and toxicity.

Pharmacometabolomics studies, for example, have been used to investigate the dose-response relationship of remoxipride and identify potential biomarkers of its effects. taylorandfrancis.com Future research in this area could lead to more personalized treatment strategies by identifying patients who are most likely to respond to a particular drug. mdpi.com

Role of this compound in Emerging Therapeutic Modalities

The remoxipride scaffold could serve as a starting point for developing drugs for new and emerging therapeutic approaches. The unique properties of substituted benzamides make them interesting candidates for a variety of conditions. researchgate.net

For example, the development of M4 muscarinic receptor positive allosteric modulators for schizophrenia represents a novel therapeutic strategy, and the chemical space of benzamides could be explored for this purpose. stocktitan.net Additionally, the search for new treatments for a range of diseases, from neurodegenerative disorders to cancer, often involves exploring novel chemical structures and mechanisms of action. mdpi.comnih.gov The versatility of the benzamide structure makes it a valuable platform for future drug discovery efforts. researchgate.net

Opportunities in Chemical Biology Tool Development

The inherent properties of (+)-JQ1, such as its high-affinity target engagement, cell permeability, and well-characterized activity, make it an exceptional scaffold for creating sophisticated chemical biology tools. nih.govacs.org These tools are designed to investigate the function and dynamics of BET proteins with greater precision.

Research has focused on modifying the (+)-JQ1 structure to incorporate reactive or reporter functionalities without abolishing its binding affinity for bromodomains. These derivatives serve as molecular probes for a variety of applications. For instance, derivatives have been synthesized for use in "click chemistry," a method that allows for the efficient and specific joining of molecular components. medchemexpress.com This enables researchers to attach fluorescent dyes, affinity tags, or other molecules to (+)-JQ1, facilitating the visualization and isolation of its protein targets within a cellular context.

Further opportunities lie in the development of photo-crosslinkable or activity-based probes derived from the this compound scaffold. Such tools would allow for the permanent labeling and subsequent identification of direct binding partners in living cells, offering a more detailed map of the compound's interactions and downstream effects.

Table 1: Examples of this compound (JQ1) Derivatives for Chemical Biology

Derivative Name Modification Application Reference
JQ1-TCO Contains a trans-cyclooctene (B1233481) (TCO) group Suitable for click chemistry applications as a molecular probe in vitro and in vivo. medchemexpress.com
(+)-JQ1 PA Contains an Alkyne group A click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com
(+)-JQ-1-aldehyde Aldehyde form of (+)-JQ1 Serves as a chemical precursor for synthesizing more complex molecules, including PROTACs. medchemexpress.com

Consideration for PROTAC-based Approaches

One of the most significant applications of the this compound structure is its use as a "warhead" in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.govbohrium.com A PROTAC is a bifunctional molecule that consists of a ligand for a target protein (the warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.

Due to its selective binding to BRD4, (+)-JQ1 is an ideal warhead for directing the degradation of BET proteins. bohrium.comresearchgate.net This approach moves beyond simple inhibition, offering a method to eliminate the target protein entirely, which can lead to a more profound and durable biological response. Numerous research groups have successfully developed JQ1-based PROTACs that effectively degrade BET proteins, demonstrating the viability of this strategy in oncology research. bohrium.comresearchgate.net

Future considerations in this area involve optimizing the linker and the E3 ligase ligand to improve the potency, selectivity, and pharmacokinetic properties of the resulting degrader. While many JQ1-based PROTACs have shown promise in preclinical settings, most remain in the early stages of research and have not yet advanced to clinical trials. researchgate.net

Table 2: Notable PROTACs Utilizing the this compound (JQ1) Scaffold

PROTAC Name E3 Ligase Recruiter Key Feature Reference
dBET1 Cereblon (CRBN) An early and widely studied BET degrader used as a positive control in experiments. researchgate.netacs.org
MZ1 Von Hippel-Lindau (VHL) A well-characterized BET degrader often used in mechanistic studies. nih.govresearchgate.net
ARV-771 Not specified in search results A BET protein degrader developed based on the JQ1 warhead. researchgate.net

Challenges and Opportunities in Translating this compound Research Findings

Translating the promising preclinical findings of (+)-JQ1 and its derivatives into clinical applications presents both significant challenges and opportunities. The process of moving a compound from a laboratory tool to a therapeutic intervention is complex, involving hurdles related to pharmacology, manufacturing, and regulation. rsc.orgnih.govfuturebridge.com

A primary challenge for (+)-JQ1 itself is its poor in vivo pharmacokinetics, characterized by a short half-life of approximately one hour. nih.govacs.org This is largely due to rapid metabolism, with studies identifying a major metabolite formed by hydroxylation on the thienotriazolodiazepine core. nih.gov This limitation hinders its potential as a standalone drug. However, this challenge creates an opportunity for medicinal chemists to design new analogs with improved metabolic stability, potentially by modifying the sites susceptible to enzymatic breakdown. nih.gov

The opportunity lies in the potential superiority of the degradation approach over simple inhibition. By eliminating target proteins, JQ1-based PROTACs could overcome mechanisms of resistance to inhibitor drugs and provide more sustained efficacy. bohrium.com Continued interdisciplinary collaboration between chemists, biologists, and clinicians is essential to navigate these challenges and unlock the full therapeutic potential of research based on the this compound chemical scaffold. futurebridge.comxiahepublishing.com

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing C₁₈H₂₉BrN₂O₃, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) with brominated intermediates. Optimize reaction conditions (solvent, catalyst, temperature) based on steric and electronic effects of the substituents .
  • Characterization :
  • NMR (¹H, ¹³C, DEPT-135) to confirm bromine placement and stereochemistry.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Elemental analysis to verify stoichiometry .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of C₁₈H₂₉BrN₂O₃?

  • Methodology :

  • Solubility : Use shake-flask method in polar (water, DMSO) and non-polar solvents (hexane) at varying pH levels.
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity (ICH guidelines). Monitor via HPLC or UV-Vis spectroscopy for decomposition products .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for C₁₈H₂₉BrN₂O₃?

  • Methodology :

  • Replicate experiments to rule out procedural errors.
  • DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with empirical data.
  • Cross-validate with alternative techniques (e.g., X-ray crystallography or IR spectroscopy) .
    • Contradiction Analysis : Apply Popperian falsification principles to identify irreproducible data points .

Q. What experimental designs are optimal for studying the reaction kinetics of C₁₈H₂₉BrN₂O₃ in catalytic systems?

  • Methodology :

  • Pseudo-first-order conditions with excess reagent to isolate rate dependencies.
  • In-situ monitoring via stopped-flow UV-Vis or FTIR.
  • Arrhenius analysis to derive activation parameters (ΔH‡, ΔS‡) .

Q. How can computational models (e.g., QSAR, MD simulations) enhance the interpretation of C₁₈H₂₉BrN₂O₃'s bioactivity data?

  • Methodology :

  • QSAR : Train models using descriptors (logP, H-bond donors, molar refractivity) and bioassay data (IC₅₀ values). Validate via leave-one-out cross-validation .
  • MD Simulations : Analyze ligand-protein binding stability (RMSD, RMSF metrics) under physiological conditions .

Data Management and Reporting

Q. How should researchers address discrepancies between theoretical and empirical yields in synthetic protocols?

  • Methodology :

  • Error Propagation Analysis : Quantify uncertainties in measurements (e.g., balance precision, solvent purity).
  • Statistical tests (t-test, ANOVA) to assess significance of yield variations .
  • Re-examine reaction stoichiometry and byproduct formation via GC-MS or LC-MS .

Q. What strategies ensure reproducibility when documenting synthetic procedures for C₁₈H₂₉BrN₂O₃?

  • Methodology :

  • Detailed protocols : Specify reagent grades, equipment calibration, and environmental controls (humidity, temperature).
  • Raw data archiving : Include chromatograms, spectral peaks, and failed attempts in supplementary materials .

Ethical and Analytical Rigor

Q. How can researchers mitigate bias when interpreting bioactivity data for C₁₈H₂₉BrN₂O₃?

  • Methodology :

  • Blinded experiments : Separate data collection and analysis teams.
  • Negative controls : Include solvent-only and known inhibitors in assays.
  • Peer validation : Share datasets for independent re-analysis .

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